4-(4-((4-(Tert-butyl)phenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine
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Overview
Description
4-(4-((4-(Tert-butyl)phenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine is a synthetic organic compound that belongs to the class of sulfonyl piperazine derivatives. This compound is characterized by its complex structure, which includes a tert-butyl group, a sulfonyl group, a piperazine ring, and a pyrimidine ring. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-((4-(Tert-butyl)phenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between ethyl acetoacetate and guanidine under basic conditions.
Introduction of the Ethoxy Group: The ethoxy group is introduced via an alkylation reaction using ethyl iodide in the presence of a base such as potassium carbonate.
Sulfonylation of Piperazine: The piperazine ring is sulfonylated using 4-(tert-butyl)benzenesulfonyl chloride in the presence of a base like triethylamine.
Coupling Reaction: The final step involves coupling the sulfonylated piperazine with the ethoxy-substituted pyrimidine under conditions that facilitate nucleophilic substitution, such as heating in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of tert-butyl alcohol derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Tert-butyl alcohol derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various N-substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, 4-(4-((4-(Tert-butyl)phenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine has shown potential as a pharmacophore in drug design. It can interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects. Its ability to modulate biological pathways suggests it could be useful in treating diseases such as cancer, inflammation, and neurological disorders.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 4-(4-((4-(Tert-butyl)phenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity towards certain receptors, modulating their signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-(4-(Phenylsulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine: Lacks the tert-butyl group, which may affect its biological activity and stability.
4-(4-((4-Methylphenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine: Contains a methyl group instead of a tert-butyl group, potentially altering its pharmacokinetic properties.
4-(4-((4-(Tert-butyl)phenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine: Has a methoxy group instead of an ethoxy group, which may influence its solubility and reactivity.
Uniqueness
The presence of the tert-butyl group in 4-(4-((4-(Tert-butyl)phenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine enhances its steric bulk, potentially increasing its selectivity and binding affinity towards specific biological targets. The ethoxy group can improve its solubility and bioavailability, making it a unique and valuable compound for various applications.
Properties
IUPAC Name |
4-[4-(4-tert-butylphenyl)sulfonylpiperazin-1-yl]-6-ethoxy-2-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O3S/c1-6-28-20-15-19(22-16(2)23-20)24-11-13-25(14-12-24)29(26,27)18-9-7-17(8-10-18)21(3,4)5/h7-10,15H,6,11-14H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSEXLNXXJNIFRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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